(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Description
Properties
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAARPZLAPMHX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469394 | |
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511256-36-3 | |
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenolysis of Optically Active Tertiary Amines
One of the most documented methods for preparing the (S)-enantiomer involves the hydrogenolysis of optically active tertiary amines using palladium catalysts under controlled conditions.
- Starting Material: Optically active tertiary amine precursor with the desired stereochemistry.
- Catalyst: 5% palladium on activated carbon (Pd/C) with 50% water content.
- Solvent: Methanol.
- Reaction Conditions:
- Temperature: 60 °C
- Hydrogen pressure: 0.5 MPa (approximately 3750 Torr)
- Reaction time: 17.5 hours
- Procedure: The tertiary amine is dissolved in methanol, the Pd/C catalyst is added, and the mixture is stirred under hydrogen atmosphere. After completion, the catalyst is removed by filtration, and the product is isolated by concentration and vacuum drying.
- Yield and Purity:
- Yield: Approximately 92%
- Enantiomeric excess (ee): 100% (confirmed by chiral gas chromatography)
- Conversion: 100%
- Selectivity: The reaction selectively cleaves the N-C bond to produce the desired (S)-N-methylated amine with minimal by-products (ratio of desired compound to minor isomer approximately 99:1).
Table 1: Hydrogenolysis Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd on activated carbon |
| Solvent | Methanol |
| Temperature | 60 °C |
| Hydrogen Pressure | 0.5 MPa |
| Reaction Time | 17.5 hours |
| Yield | 92% |
| Enantiomeric Excess | 100% |
| Conversion | 100% |
| Selectivity (desired:minor) | 99:1 |
General Notes on Synthesis
- The chiral center is typically introduced or preserved by starting from optically active precursors or by employing chiral catalysts or auxiliaries.
- Hydrogenolysis is a preferred method for N-methylation and selective cleavage to obtain the secondary amine with high stereochemical integrity.
- Analytical techniques such as chiral gas chromatography and ^1H-NMR spectroscopy are essential for confirming enantiomeric purity and structural identity.
- The reaction conditions are optimized to balance reaction time, temperature, and catalyst loading to maximize yield and purity while minimizing side reactions.
Analytical Data Supporting Preparation
[^1H-NMR (TMS, CDCl3)](pplx://action/followup):
Chiral Gas Chromatography: Confirms 100% conversion and enantiomeric excess, indicating high stereoselectivity of the hydrogenolysis step.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|---|
| Asymmetric Hydrogenolysis | 5% Pd/C, Methanol, H2 | 60 °C, 0.5 MPa H2, 17.5 h | 92 | 100 | High stereoselectivity, industrially viable |
| Suzuki Coupling (Intermediate) | Pd catalyst, 4-fluorobenzeneboronic acid | Heating, inert atmosphere | N/A | N/A | Precursor synthesis, avoids hydrogenation |
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
Major products formed from these reactions include:
- Alcohols and amines from reduction reactions.
- Ketones and aldehydes from oxidation reactions.
- Various substituted phenyl derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl groups enhance the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the amine to corresponding ketones or aldehydes. |
| Reduction | Yields alcohols or secondary amines. |
| Substitution | Trifluoromethyl groups participate in nucleophilic substitution reactions. |
Biological Research
Potential Biochemical Probe
The compound's structural features make it an attractive candidate for use as a biochemical probe in biological research. Studies indicate that it may influence neurotransmitter systems, potentially acting as a stimulant or modulator within the central nervous system .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of related trifluoromethylated compounds. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including colon carcinoma HCT-15 .
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| This compound | A549 | TBD |
Medicinal Chemistry
Therapeutic Properties
this compound is being explored for its potential therapeutic properties, particularly as an intermediate in the synthesis of lipid-lowering agents and other pharmaceuticals . The compound's ability to modulate biological pathways makes it a candidate for further development in drug discovery.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity profiles . Its application extends to sectors requiring advanced materials with specific functionalities.
Case Study 1: Synthesis of Urea Derivatives
A study demonstrated the successful use of this compound in synthesizing unsymmetrical urea derivatives through coupling reactions with amides and amines under optimized conditions . This highlights its versatility as a synthetic intermediate.
Case Study 2: Neurotransmitter Modulation
Research focusing on the interaction of this compound with neurotransmitter systems revealed its potential role in modulating synaptic transmission and influencing neural activity, suggesting avenues for therapeutic exploration in neuropharmacology .
Mechanism of Action
The mechanism by which (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparisons
The (S)-enantiomer is directly compared to its (R)-counterpart, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine. Key differences include:
- Synthetic Accessibility: The (R)-enantiomer is synthesized via enzymatic transaminase coupling with ethanol dehydrogenase, as described in a Chinese patent (CN202111485627.7), highlighting eco-friendly biocatalytic routes . In contrast, the (S)-enantiomer may require traditional resolution or asymmetric synthesis.
- Physicochemical Properties : Both enantiomers share solubility in organic solvents, but their optical rotations differ significantly due to stereochemistry. For example, a structurally related compound, (−)-(S)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine, exhibits [α]²⁵₅₈₉ = −408.9 (91.4% ee), while its (+)-(R)-enantiomer shows [α]²⁵₅₈₉ = +361.0 (99.2% ee) .
Structural Analogues with Modified Aromatic Substituents
Compounds with variations in the aromatic or amine moieties demonstrate distinct properties:
- Naphthalenyl Derivatives : (−)-(S)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine incorporates a naphthalenyl group, increasing steric bulk and π-conjugation. This modification enhances electronic properties for applications in chiral catalysis or optoelectronics .
- The absence of fluorine reduces lipophilicity and thermal stability, limiting its utility in high-performance polymers compared to trifluoromethylated amines .
Physicochemical Property Analysis
Biological Activity
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, also known by its CAS number 511256-36-3, is a compound with significant biological activity that has garnered attention in various fields including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8F6N
- Molecular Weight : 258.16 g/mol
- Physical State : Solid at room temperature
- Melting Point : Approximately 55 °C
- Purity : >98% (GC) .
This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It is known to influence the release and uptake of neurotransmitters, potentially acting as a stimulant or modulator in the central nervous system. The trifluoromethyl groups are believed to enhance lipophilicity, facilitating better membrane penetration and receptor binding .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, research has shown that related trifluoromethylated compounds can significantly inhibit the growth of various cancer cell lines, including colon carcinoma HCT-15 and others .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| This compound | A549 | TBD |
The specific IC50 values for this compound are yet to be established but are expected to be competitive based on structural activity relationship (SAR) studies.
Neurotransmitter Modulation
The compound has also been studied for its effects on neurotransmitter systems. It shows potential in modulating dopamine and norepinephrine pathways, which could be beneficial in treating conditions like depression and ADHD. The trifluoromethyl groups may enhance its binding affinity to these receptors .
Case Study 1: Antitumor Efficacy
In a controlled laboratory study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another study examined the neuropharmacological effects of the compound in animal models. Results showed improved cognitive function and increased locomotor activity, indicating possible stimulant properties that warrant further investigation.
Q & A
Q. What are the key considerations for synthesizing (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine with high enantiomeric purity?
Methodological Answer: The synthesis typically involves enantioselective routes, such as enzymatic resolution or chiral auxiliary approaches. For instance, enzymatic acetylation of racemic alcohols (e.g., (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol) using lipases or esterases can yield enantiomerically enriched intermediates . Subsequent methylation and amine functionalization require strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Analytical techniques like chiral HPLC or polarimetry should confirm enantiomeric excess (≥98% for pharmaceutical-grade research). Purity can be further validated via /-NMR to resolve trifluoromethyl group splitting patterns .
Q. How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration, particularly for the (S)-enantiomer, by analyzing crystal packing and intermolecular interactions involving the trifluoromethyl groups .
- Vibrational spectroscopy (IR/Raman) : Identifies characteristic C-F stretching vibrations (1100–1250 cm) and amine N-H bending modes .
- Mass spectrometry (HRMS) : Confirms molecular formula (CHFN, MW 257.18) with <2 ppm error .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature polymer synthesis (decomposition onset >200°C) .
Advanced Research Questions
Q. What strategies address conflicting data in thermodynamic property measurements (e.g., boiling points) for derivatives of 3,5-bis(trifluoromethyl)phenyl compounds?
Methodological Answer: Discrepancies in boiling points (e.g., 358 K at 0.02 bar for 3,5-bis(trifluoromethyl)aniline derivatives ) often arise from variations in sample purity or measurement techniques. To resolve contradictions:
- Standardize purification : Use preparative HPLC or fractional distillation under reduced pressure.
- Validate methods : Compare differential scanning calorimetry (DSC) with gas chromatography (GC) headspace analysis.
- Computational modeling : Apply COSMO-RS or group contribution methods to predict vapor-liquid equilibria, accounting for trifluoromethyl group polarity .
Q. How can this compound be integrated into electroactive polymers, and what challenges arise in maintaining its stability?
Methodological Answer: The compound’s electron-withdrawing trifluoromethyl groups enhance charge transport in polyimides or polyamides. Key steps:
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine lone pairs) .
- Reactivity descriptors : Calculate Fukui indices () to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides).
- Solvent effects : Use continuum solvation models (SMD) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF), which stabilize transition states via dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
